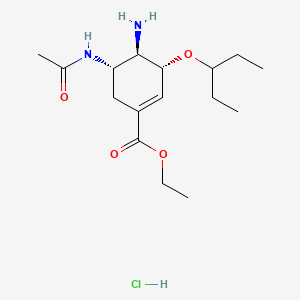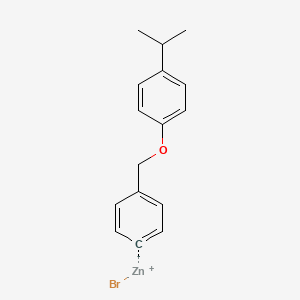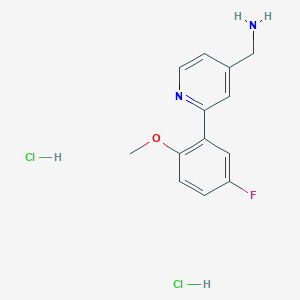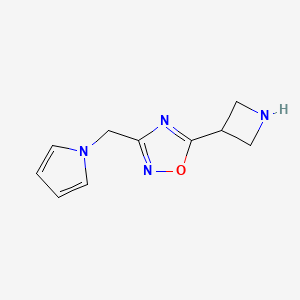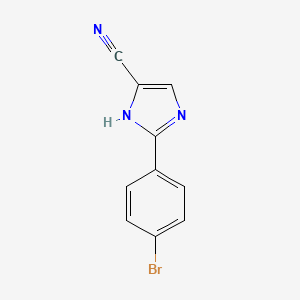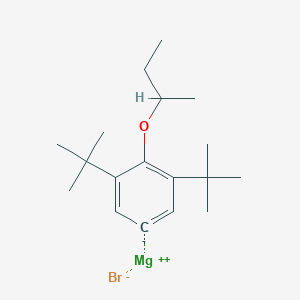
(4-sec-Butyloxy-3,5-di-t-butylphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the sec-butyloxy and tert-butyl groups in its structure makes it a unique reagent with specific reactivity and stability characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of 4-sec-butyloxy-3,5-di-tert-butylbromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting material.
Industrial Production Methods
On an industrial scale, the production of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common substrates.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF or other ethers are typically used to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed in cross-coupling reactions, leading to the formation of new carbon-carbon bonds.
Applications De Recherche Scientifique
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug candidates and bioactive compounds.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This leads to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles. The pathways involved are typically nucleophilic addition and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide
- (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide
Uniqueness
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is unique due to the presence of both sec-butyloxy and tert-butyl groups, which provide specific steric and electronic properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C18H29BrMgO |
|---|---|
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
magnesium;2-butan-2-yloxy-1,3-ditert-butylbenzene-5-ide;bromide |
InChI |
InChI=1S/C18H29O.BrH.Mg/c1-9-13(2)19-16-14(17(3,4)5)11-10-12-15(16)18(6,7)8;;/h11-13H,9H2,1-8H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UYWQOSYIHHADBX-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


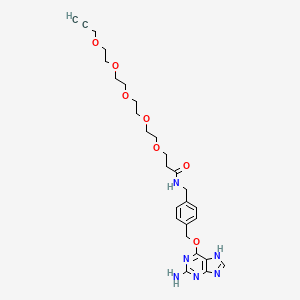


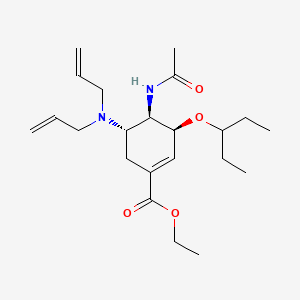
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)

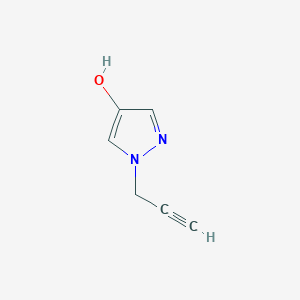

![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
